molecular formula C6H3BrClNO B170018 6-Bromopicolinic acid chloride CAS No. 139487-69-7

6-Bromopicolinic acid chloride

Cat. No.: B170018
CAS No.: 139487-69-7
M. Wt: 220.45 g/mol
InChI Key: UBJUDOWYGUICSE-UHFFFAOYSA-N
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Description

6-Bromopicolinic acid chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .

Mode of Action

The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .

Biological Activity

6-Bromopicolinic acid chloride is a derivative of picolinic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of the picolinic acid structure, which enhances its reactivity and biological activity. The molecular formula is C6H4BrClNO2C_6H_4BrClNO_2, and its molecular weight is approximately 220.46 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that brominated picolinates exhibit antimicrobial properties. The presence of the bromine atom may enhance interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Antifungal Properties : Similar to its antibacterial effects, compounds with brominated picolinate structures have shown antifungal activities, making them potential candidates for treating fungal infections.
  • Anticancer Potential : Research indicates that derivatives of brominated picolinates may possess anticancer properties. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is under investigation.

Case Studies

  • Photochemical Reactivity : A study demonstrated that the photolysis of 6-bromopicolinic acid was significantly enhanced in the presence of chloride ions, producing a high yield of 6-chloropicolinic acid. This reaction was characterized by the formation of radical species, indicating potential pathways for further biological interactions .
  • Antiparasitic Activity : Research into structurally related compounds has shown that modifications in the picolinic acid structure can lead to significant changes in antiparasitic activity. For instance, derivatives with specific substituents exhibited improved efficacy against Plasmodium falciparum, highlighting the importance of structural optimization in drug design .
  • Copper(II) Complexes : The synthesis of copper(II) complexes with 6-bromopicolinic acid has revealed interesting thermal and magnetic properties, which may correlate with their biological activities. These complexes are being studied for their potential use in various therapeutic applications .

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Activity
This compoundModerateModerateUnder Investigation
Ethyl 6-Acetamido-5-BromopicolinateHighHighPromising
Methyl 6-Amino-5-BromopicolinateLowModerateLow

Properties

IUPAC Name

6-bromopyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJUDOWYGUICSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4 g of 6-bromopyridine-2-carboxylic acid and 25 g of thionyl chloride are refluxed for 1 hour. The excess thionyl chloride is removed in a vacuum and the residue is distilled on a bulb tube at 110° C. and 0.04 mbar. The 6-bromopyridine-2-carboxylic acid chloride thus obtained is dissolved together with 3.32 g of 4-aminobutyric acid ethyl ester, hydrochloride in 40 ml of dioxane, mixed under ice cooling with 6 g of triethylamine and stirred for 5 hours at room temperature. The reaction mixture is added to water, extracted with diethyl ether, dried (sodium sulfate) and concentrated by evaporation. The residue is distilled on a bulb tube at 170° C. and 0.04 mbar and 3.2 g of 4-(6-bromo-2-pyridylcarbonylamino)-butyric acid ethyl ester is thus obtained as bright yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-2-pyridinecarboxylic acid (1 g, 5 mmol) in SOCl2 (10 ml, 140 mmol) was heated to 70° C. for 6 hours and concentrated to dryness to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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